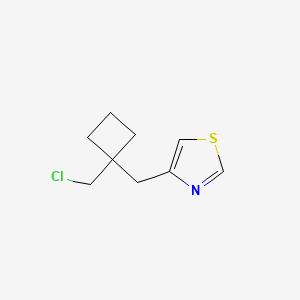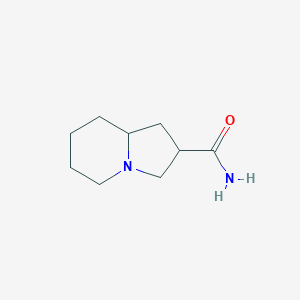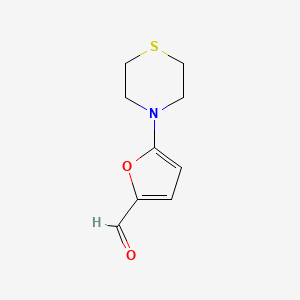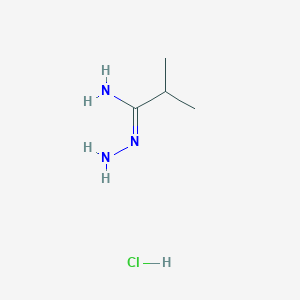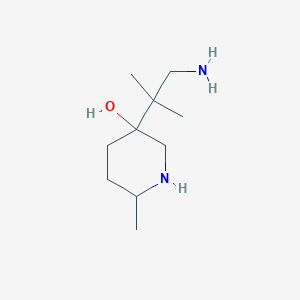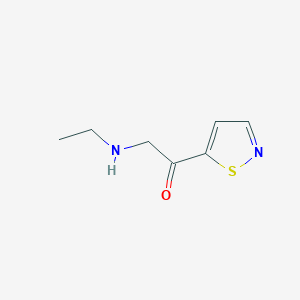![molecular formula C13H12BrNO B13160490 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine is an organic compound with the molecular formula C13H12BrNO It is a brominated derivative of phenoxymethylpyridine, characterized by the presence of a bromomethyl group attached to the phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine typically involves the bromination of 3-methylphenoxy methylpyridine. One common method is the reaction of 3-methylphenoxy methylpyridine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the methyl group, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.
化学反応の分析
Types of Reactions
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Formation of new derivatives with functional groups such as amines, thiols, or ethers.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of the corresponding methyl derivative.
科学的研究の応用
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
2-{[3-(Chloromethyl)phenoxy]methyl}pyridine: Similar structure with a chloromethyl group instead of a bromomethyl group.
2-{[3-(Fluoromethyl)phenoxy]methyl}pyridine: Contains a fluoromethyl group, offering different reactivity and properties.
2-{[3-(Methyl)phenoxy]methyl}pyridine: Lacks the halogen atom, resulting in different chemical behavior.
Uniqueness
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical properties, making it suitable for specific applications where other halogenated derivatives may not be as effective.
特性
分子式 |
C13H12BrNO |
|---|---|
分子量 |
278.14 g/mol |
IUPAC名 |
2-[[3-(bromomethyl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C13H12BrNO/c14-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-15-12/h1-8H,9-10H2 |
InChIキー |
ZDVHOQVCXDUYAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine](/img/structure/B13160409.png)


